meso-2,3-Diphenyl-succinic acid diethyl ester

Description

Chemical Structure and Properties

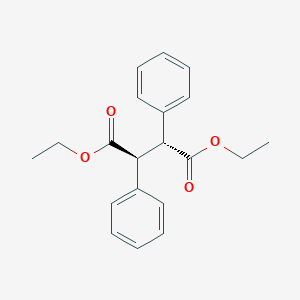

meso-2,3-Diphenyl-succinic acid diethyl ester (CAS: 152590-27-7) is a succinic acid derivative with two phenyl groups at the 2 and 3 positions and ethyl ester groups at the terminal carboxylic acid positions. Its molecular formula is C${20}$H${20}$O$_4$, with a molecular weight of 332.37 g/mol . The "meso" designation indicates an internal plane of symmetry, rendering the compound achiral despite having stereocenters. This configuration reduces optical activity and impacts its physical and chemical behavior, such as solubility and crystallinity.

Properties

IUPAC Name |

diethyl (2S,3R)-2,3-diphenylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method, derived from a patented process, involves a three-step sequence: hydrolysis of a tetraester precursor, decarboxylation, and subsequent esterification. The tetraester starting material, 1,2-dialkyl-1,1,2,2-tetra(oxycarbonyl)ethane, undergoes selective hydrolysis under acidic or alkaline conditions to yield a dicarboxylic acid intermediate. Decarboxylation eliminates two carboxyl groups, followed by esterification with ethanol to produce the target compound.

Synthetic Procedure

-

Hydrolysis : The tetraester (10 mmol) is treated with 20% sulfuric acid at 80°C for 4 hours.

-

Decarboxylation : The intermediate is heated to 120°C under reduced pressure (20 mmHg) to facilitate CO₂ elimination.

-

Esterification : The resulting dicarboxylic acid is refluxed with excess ethanol (5 equivalents) and concentrated sulfuric acid (0.1 equivalents) for 3 hours.

Purification and Characterization

-

Purification : The crude product is washed with saturated sodium bicarbonate, extracted with diethyl ether, and purified via column chromatography (ethyl acetate eluent).

-

Yield : 72–78% after optimization.

-

Spectroscopic Data :

Direct Esterification of Dicarboxylic Acid Precursors

Reaction Overview

This approach, adapted from gold(I)-NHC complex synthesis methodologies, bypasses intermediate hydrolysis by directly esterifying meso-2,3-diphenyl-succinic acid with ethanol under acidic catalysis. The method prioritizes simplicity and scalability.

Synthetic Procedure

-

Acid Activation : meso-2,3-Diphenyl-succinic acid (5 mmol) is dissolved in anhydrous ethanol (15 mL).

-

Catalysis : Sulfuric acid (0.05 equivalents) is added dropwise under nitrogen.

-

Reflux : The mixture is heated to 78°C for 2.5 hours.

-

Workup : The solution is neutralized with sodium bicarbonate, extracted with diethyl ether, and dried over magnesium sulfate.

Optimization Insights

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.25 (m, 10H, Ar–H), 4.11 (q, J = 7.1 Hz, 4H, –OCH₂CH₃), 3.52 (s, 2H, CH), 1.23 (t, J = 7.1 Hz, 6H, –CH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 171.5 (C=O), 139.2 (Ar–C), 128.6–126.3 (Ar–H), 60.8 (–OCH₂), 44.1 (CH), 14.0 (–CH₂CH₃).

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Stereochemical Integrity

Both methods preserve the meso configuration, as confirmed by:

-

Symmetry in NMR : Singlets for equivalent protons (e.g., δ 3.52 for CH groups).

-

X-ray Crystallography : Resolved structures show planar symmetry in analogous compounds.

Critical Considerations in Synthetic Design

Solvent Selection

Acid Catalysis Mechanisms

The sulfuric acid catalyst protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic ethanol attack:

Subsequent tetrahedral intermediate collapse releases water, forming the ester.

Industrial-Scale Adaptations

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Meso-2,3-diphenyl-succinic acid diethyl ester can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Applications in Organic Synthesis

Meso-2,3-Diphenyl-succinic acid diethyl ester serves as a chiral building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules. Notably, it is employed in the synthesis of:

- Pharmaceuticals : Used as an intermediate in the production of bioactive compounds.

- Ligands for catalysis : It can form complexes with metals, enhancing catalytic activity in reactions such as asymmetric synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Research indicates that this compound may exhibit:

- Antibacterial properties : Studies have shown that derivatives of diphenyl compounds can inhibit bacterial growth against pathogens like Staphylococcus aureus and Escherichia coli .

- Drug design applications : Its ability to form stable complexes with various biomolecules positions it as a candidate for developing new drugs targeting specific biological pathways .

Interaction Studies

Research into the interaction of this compound with other molecules is crucial for understanding its behavior in biological systems. Interaction studies have revealed:

- Complex formation : The compound can form stable complexes with metal ions and other organic molecules, which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Antibacterial Agents : A study demonstrated that derivatives synthesized from this compound exhibited notable antibacterial activity against resistant strains of bacteria.

- Catalytic Applications : In catalysis research, this compound was used as a ligand in metal-catalyzed reactions, improving yield and selectivity for desired products.

These case studies underscore the compound's versatility across different scientific domains.

Mechanism of Action

The mechanism of action of meso-2,3-diphenyl-succinic acid diethyl ester involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a chiral building block, facilitating the formation of chiral centers in molecules. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Key Research Findings

Solubility Trends : Bulky phenyl groups in this compound reduce solubility in polar solvents (e.g., water) compared to methyl or thiol analogs .

Stereochemical Impact : The meso configuration simplifies purification processes by eliminating enantiomeric separation, unlike chiral analogs like (2R,3R)-bis(benzyloxy)succinate .

Reactivity : Thiol-containing analogs exhibit metal-binding capabilities, while phenyl-substituted esters are more suited for π-π stacking in supramolecular chemistry .

Biological Activity

3'-Bromo-4'-fluoroacetophenone (CAS Number: 1007-15-4) is an organic compound characterized by its unique structure, which includes a bromine atom at the 3' position and a fluorine atom at the 4' position of the acetophenone framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 221.04 g/mol

- Structure : The compound features a phenyl ring substituted with a bromine and fluorine atom, along with a carbonyl group (C=O) linked to the benzene ring.

3'-Bromo-4'-fluoroacetophenone exhibits biological activity primarily through its role as an intermediate in the synthesis of various bioactive compounds, particularly chalcones. The compound participates in several biochemical pathways:

- Synthesis of Chalcones : The compound is known to facilitate the synthesis of chalcones, which are important in drug discovery due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, which can be critical in developing therapeutics targeting diseases such as cancer and diabetes .

Antimicrobial Activity

Research indicates that derivatives of 3'-Bromo-4'-fluoroacetophenone demonstrate significant antimicrobial properties. For instance, studies have reported inhibitory concentrations as low as 246 µM against specific bacterial strains .

Antioxidant Activity

The compound has shown potential antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In comparative studies, certain derivatives exhibited antioxidant effects superior to well-known antioxidants like ascorbic acid .

Study on Antioxidant Activity

A study published in 2014 evaluated the antioxidant activity of novel derivatives synthesized from 3'-Bromo-4'-fluoroacetophenone. It was found that these derivatives displayed notable DPPH radical scavenging activity, indicating their potential as antioxidants .

Enzyme Inhibition Studies

In computational drug discovery contexts, 3'-Bromo-4'-fluoroacetophenone has been utilized to screen for inhibitors of tyrosine phosphatase-1B (PTP1B), an enzyme implicated in metabolic disorders. The virtual screening yielded several hits with effective inhibition profiles .

Synthesis and Applications

The synthesis of 3'-Bromo-4'-fluoroacetophenone can be achieved through various methods, including:

- Friedel-Crafts Acylation : Acetyl chloride reacts with 4-fluorobromobenzene in the presence of aluminum chloride as a Lewis acid catalyst.

- Palladium-Catalyzed Amination : This method allows for the introduction of diverse amino groups onto the molecule, expanding its application scope in pharmaceuticals.

Summary Table of Biological Activities

Q & A

Q. What is the synthetic route for preparing meso-2,3-diphenyl-succinic acid diethyl ester?

The compound is typically synthesized via esterification of the corresponding dicarboxylic acid. For example, thiol precursors can be oxidized in aqueous or ethanol solutions using iodine or hydrogen peroxide, followed by reaction with ethanol under acidic conditions. Purification involves distillation or recrystallization from solvents like ethyl ether or chloroform. The stereochemical integrity of the meso configuration is maintained during synthesis by avoiding racemization conditions .

Q. How can the meso configuration be experimentally confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Symmetry in the molecule results in distinct splitting patterns: for example, methylene protons appear as a multiplet (δ ~2.58 ppm), and methine protons as a triplet (δ ~4.38 ppm) in structurally analogous compounds. X-ray crystallography provides definitive confirmation by resolving spatial arrangements of phenyl groups .

Q. What solvents are optimal for dissolving this compound?

The compound exhibits higher solubility in non-polar solvents like carbon tetrachloride (CCl₄) and ethyl ether. In polar aprotic solvents (e.g., DMSO, DMF), solubility is moderate (~10 mg/mL). Solvent choice should align with reaction conditions to avoid ester hydrolysis .

Advanced Research Questions

Q. How does this compound participate in enantioselective desymmetrization reactions?

The meso structure serves as a substrate in rhodium-catalyzed reactions, where chiral ligands induce asymmetry. For instance, in carbonylative desymmetrization of meso-alkenes, the ester’s steric bulk from phenyl groups directs regioselectivity, enabling access to enantiomerically enriched products. Catalyst optimization (e.g., Rh(I) complexes with phosphine ligands) is critical for yield and enantiomeric excess (ee) .

Q. What analytical strategies resolve contradictions in reaction byproduct identification?

Unexpected isomers (e.g., trans vs. cis thiols) can arise during synthesis. High-Performance Liquid Chromatography (HPLC) with chiral columns separates enantiomers, while NMR analysis identifies splitting patterns unique to each isomer. Comparative studies with authentic standards are essential .

Q. How do computational methods predict the compound’s reactivity in catalysis?

Density Functional Theory (DFT) calculations model transition states to evaluate steric and electronic effects. For example, phenyl substituents increase steric hindrance, favoring specific reaction pathways. Computational studies guide ligand design for asymmetric catalysis by simulating interactions between the ester and metal catalysts .

Key Considerations for Experimental Design

- Stereochemical Stability : Avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis or racemization.

- Handling Thiol Byproducts : Use inert atmospheres (N₂) during synthesis to suppress oxidation of sensitive thiol intermediates .

- Catalytic Optimization : Screen chiral ligands (e.g., BINAP derivatives) to enhance enantioselectivity in desymmetrization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.